molecular formula C9H18 B8635998 Ethene propene 1-butene CAS No. 25895-47-0

Ethene propene 1-butene

Cat. No. B8635998
Key on ui cas rn: 25895-47-0
M. Wt: 126.24 g/mol
InChI Key: IYYGCUZHHGZXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07776986B2

Procedure details

The preparation described in Example 10 was repeated with the difference that 3 g of ethylene and 5 g of propylene were fed after feeding of butene-1. During polymerization, the pressure was kept constant by feeding a 2/1 g/g ethylene/propylene mixture. The final polymer, the characterization of which is reported in Table 1, contained 1.1% wt of ethylene and 0.9% of propylene. The DSC analysis showed no melting peak.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
final polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C=C.[CH2:3]=[CH:4]C.[CH3:6][CH2:7][CH:8]=[CH2:9].C=C.[CH2:12]=[CH:13][CH3:14]>>[CH3:9][CH2:8][CH:7]=[CH2:6].[CH2:3]=[CH2:4].[CH2:12]=[CH:13][CH3:14] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C.C=CC
Step Five
Name
final polymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During polymerization

Outcomes

Product
Name
Type
Smiles
CCC=C.C=C.C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.